[4-(Hydroxymethyl)phenyl]methanesulfonamide
Overview
Description
[4-(Hydroxymethyl)phenyl]methanesulfonamide: is an organic compound with the molecular formula C8H11NO3S It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with methanesulfonamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often incorporates advanced techniques such as:
Automated Reactors: To ensure precise control over reaction parameters.
Purification Systems: Including crystallization, filtration, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenylmethanesulfonamide.
Reduction: Formation of 4-(hydroxymethyl)phenylmethanesulfonamide derivatives.
Substitution: Various substituted phenylmethanesulfonamide compounds.
Scientific Research Applications
[4-(Hydroxymethyl)phenyl]methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methanesulfonamide group may contribute to the compound’s solubility and stability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide
- N-(4-(Hydroxymethyl)phenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, [4-(Hydroxymethyl)phenyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxymethyl group provides additional reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, its potential therapeutic applications set it apart from other related compounds.
Properties
IUPAC Name |
[4-(hydroxymethyl)phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4,10H,5-6H2,(H2,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGQPMRTZKGSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-12-6 | |
Record name | [4-(hydroxymethyl)phenyl]methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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